

Comparative Guide: 3BP-3940 in Combination with Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3BP-3940

Cat. No.: B12381526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **3BP-3940**, a Fibroblast Activation Protein (FAP) targeting peptide, in combination with other anti-cancer agents. The information is supported by available preclinical and clinical experimental data, with a focus on presenting quantitative results, detailed methodologies, and relevant biological pathways.

Introduction to 3BP-3940

3BP-3940 is a potent and selective peptide inhibitor of FAP, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. This differential expression makes FAP an attractive target for cancer diagnosis and therapy. **3BP-3940** is utilized as a "theranostic" agent, meaning it can be labeled with different radionuclides for both imaging (e.g., Gallium-68 for PET/CT) and targeted radionuclide therapy (e.g., Lutetium-177, Yttrium-90, or Actinium-225). Its proposed mechanism of action involves the targeted delivery of radiation to the tumor stroma, leading to the destruction of CAFs and a subsequent anti-tumor effect. Preclinical and early clinical studies have suggested that **3BP-3940** has the potential for prolonged tumor retention and low uptake in healthy tissues.

Performance of 3BP-3940 in Combination Therapy: Clinical Evidence

A key clinical study by Zhang et al. (2025) investigated the use of radiolabeled **3BP-3940** in combination with immunotherapy, chemotherapy, and other targeted therapies in patients with advanced sarcoma. This study provides the primary clinical data for the efficacy and safety of **3BP-3940** in combination regimens.

Quantitative Data from Clinical Studies

The following table summarizes the key quantitative data from the Zhang et al. (2025) study on the combination of FAP-targeted radiopharmaceutical therapy (FRT) using **3BP-3940** with other anti-cancer agents in sarcoma patients.

Parameter	Value	Reference
Patient Cohort		
Number of Patients	8	[1]
Age Range	13–80 years	[1]
Tumor Subtypes	Clear cell sarcoma, sarcomatoid hepatocellular carcinoma, leiomyosarcoma, osteosarcoma, cardiac synovial sarcoma	[1]
Combination Therapies		
Prior Immunotherapies	Candonilimab, TIL/IL2	[1]
Previous Targeted Therapies	mTOR inhibitors (everolimus, tacrolimus), Pazopanib, Lenvatinib, Multikinase inhibitors (regorafenib, abemaciclib)	[1]
Concurrent Targeted Therapies	Cabozantinib, Trabectedin, Anlotinib, Pazopanib, Abemaciclib	[1]
3BP-3940 Treatment Regimen		
Radionuclides Used	177Lu, 90Y, 225Ac	[1]
Average Number of FRT Cycles per Patient	2.9 ± 1.2 (range: 2–5)	[1]
Mean Cumulative Activity (177Lu)	16.7 ± 8.3 GBq (range: 7.5–28.5 GBq)	[1]
Mean Cumulative Activity (90Y)	9.1 ± 4.4 GBq (range: 5.4–14.0 GBq)	[1]
Mean Cumulative Activity (225Ac)	7.4 ± 0.1 MBq (range: 7.3–7.4 MBq)	[1]

Patient Outcomes		
Partial Response	1	[1]
Partial Response followed by Progression	1	[1]
Stable Disease	1	[1]
Progressive Disease	1	[1]
Partial Response/Mixed Response	2	[1]
Safety		
Grade 3 or Above Hematological or Renal Toxicity Attributed to FRT	None	[1]

Clinical Experimental Protocol: A Representative Example

The following is a representative clinical protocol based on the methodology described in the Zhang et al. (2025) study for the administration of **3BP-3940** in combination with other anti-cancer agents.

Patient Selection:

- Histologically confirmed diagnosis of advanced sarcoma.
- Confirmed FAP expression in tumor lesions via 68Ga-FAPI PET/CT imaging.
- Patients who are concurrently receiving or have previously received immunotherapy, chemotherapy, or targeted therapy.

3BP-3940 Radiopharmaceutical Therapy (FRT) Administration:

- Radiolabeling: **3BP-3940** is labeled with ¹⁷⁷Lu, ⁹⁰Y, or ²²⁵Ac under good manufacturing practices (GMP).

- Dosage: The administered activity is determined based on the patient's condition, previous treatments, and dosimetry estimates.
- Administration: The radiolabeled **3BP-3940** is administered intravenously.
- Treatment Cycles: Patients may receive multiple cycles of FRT, typically spaced several weeks apart, based on response and toxicity.

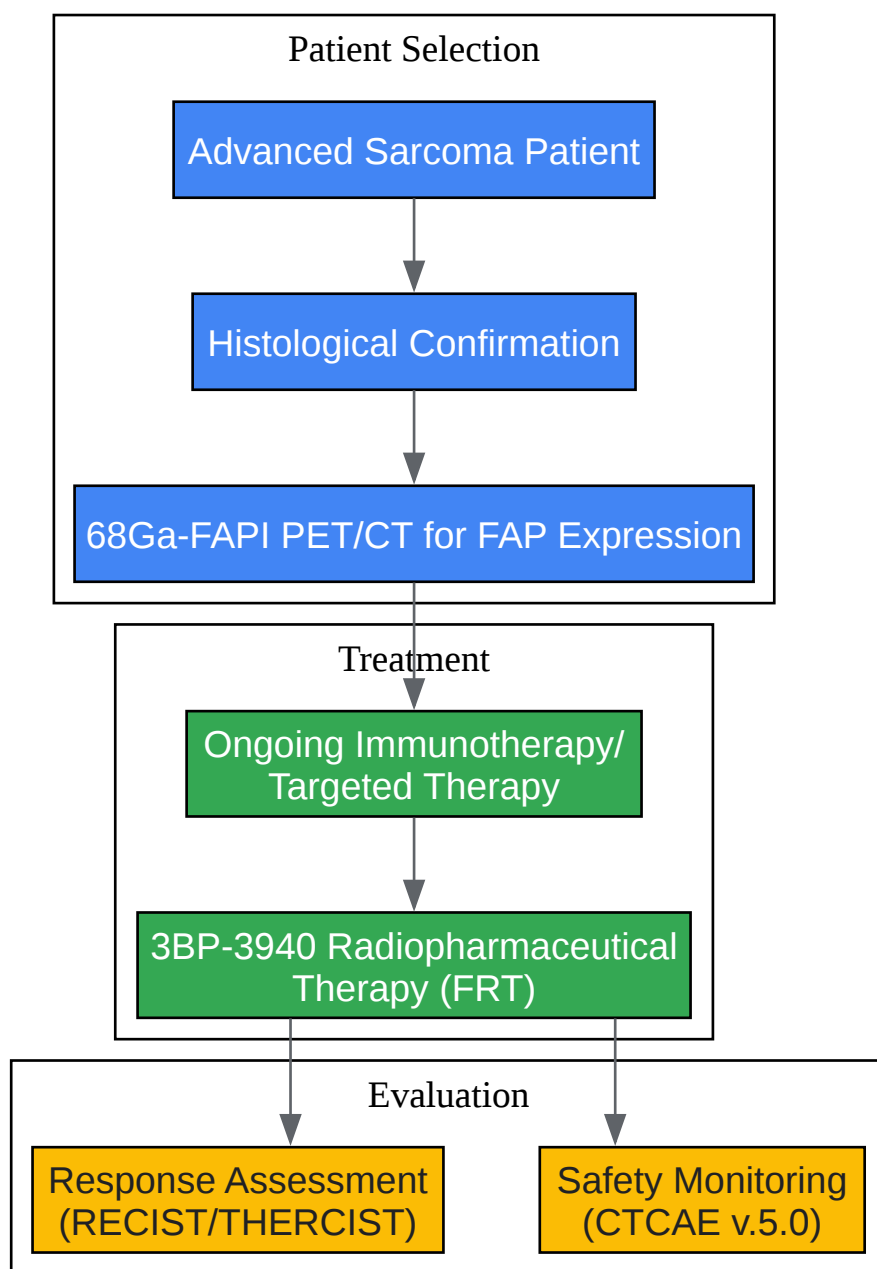
Combination Therapy Regimen:

- Concurrent targeted therapies are continued as per the standard of care, with careful monitoring for overlapping toxicities.
- For patients who have completed prior lines of therapy, FRT is administered as a subsequent line of treatment.

Response Evaluation:

- Treatment response is evaluated using RECIST and THERCIST criteria based on PET/CT and SPECT/CT imaging.
- Safety is monitored according to CTCAE v.5.0 standards.

Clinical Workflow Diagram



[Click to download full resolution via product page](#)

Clinical trial workflow for **3BP-3940** combination therapy.

Preclinical Evidence for FAP Inhibitor Combination Therapies

While clinical data for **3BP-3940** combinations is emerging, a growing body of preclinical research supports the rationale for combining FAP-targeted radionuclide therapy with other

anti-cancer agents. These studies provide insights into the potential mechanisms of synergy and offer a basis for designing future clinical trials.

Quantitative Data from Preclinical Studies

The following table summarizes representative quantitative data from preclinical studies investigating the combination of FAP inhibitors with other anti-cancer therapies.

Parameter	FAP Inhibitor Monotherapy	Combination Therapy	% Improvement with Combination	Reference
Tumor Growth Inhibition (TGI)				
FAP-IL12mut (melanoma model)	94%	92.5% (with anti-PD-L1)	-1.5%	[2]
FAP-IL12mut (colorectal cancer model)	84%	-	-	[2]
FAP-IL12mut (lung cancer model)	77%	-	-	[2]
Immune Cell Infiltration				
CD8+ T-cell infiltration (FAP-targeted RLT + anti-PD-L1)	Increased	Significantly Increased	Not quantified	[3]
PMN-MDSC population (FAP-targeted RLT + anti-PD-L1)	-	Significantly Decreased	Not quantified	[3]

Representative Preclinical Experimental Protocol

The following is a representative experimental protocol for a preclinical study evaluating a FAP-targeted radionuclide therapy in combination with an immune checkpoint inhibitor, based on methodologies described in the literature.

Cell Lines and Animal Models:

- Cell Lines: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) and a fibroblast cell line (e.g., NIH3T3) engineered to express human FAP (NIH3T3-hFAP).
- Animal Model: C57BL/6 mice.

Tumor Implantation:

- Mice are subcutaneously co-injected with a mixture of cancer cells and FAP-expressing fibroblasts to establish a tumor model with a relevant tumor microenvironment.
- Tumor growth is monitored regularly using caliper measurements.

Treatment Groups:

- Vehicle control (e.g., saline).
- FAP-targeted radionuclide therapy (e.g., ¹⁷⁷Lu-labeled FAP inhibitor) alone.
- Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) alone.
- Combination of FAP-targeted radionuclide therapy and immune checkpoint inhibitor.

Dosing and Administration:

- The FAP-targeted radiopharmaceutical is administered intravenously at a predetermined dose.
- The immune checkpoint inhibitor is administered intraperitoneally according to a specified dosing schedule.

Efficacy Endpoints:

- Tumor growth inhibition is assessed by measuring tumor volume over time.
- Overall survival of the animals is monitored.

Mechanistic Studies:

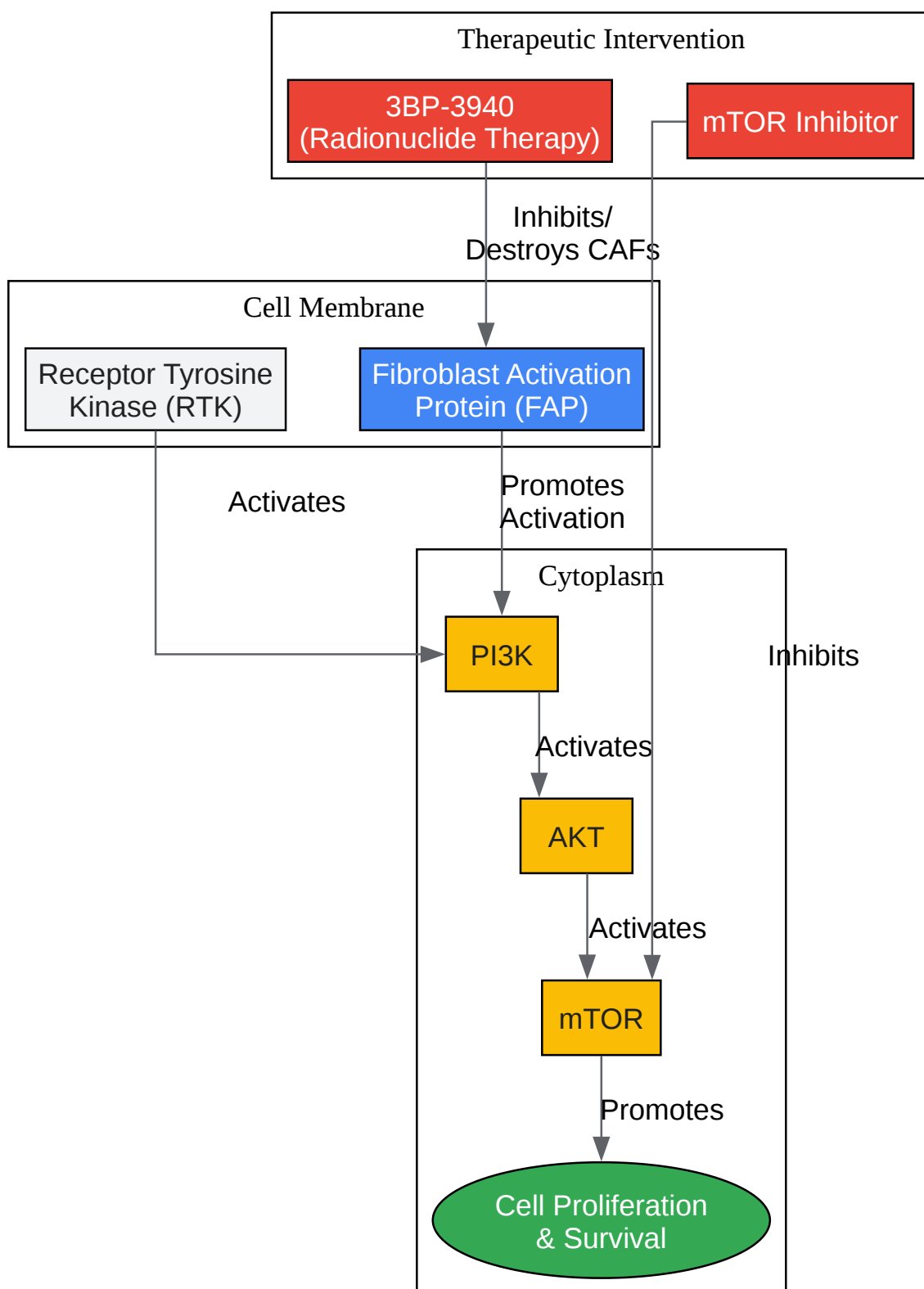
- Immunohistochemistry (IHC): Tumors are harvested at the end of the study and analyzed by IHC for markers of immune cell infiltration (e.g., CD8, CD45) and other relevant biomarkers.
- Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify different immune cell populations (e.g., T cells, myeloid-derived suppressor cells).
- Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the expression of genes related to immune signaling pathways.

Signaling Pathways and Mechanisms of Action

The combination of **3BP-3940**-based radionuclide therapy with other anti-cancer agents is thought to have a synergistic effect by targeting different components of the tumor and its microenvironment.

FAP and the PI3K/AKT/mTOR Pathway

FAP expression has been linked to the activation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers. Targeting FAP-expressing CAFs with **3BP-3940** may disrupt the supportive tumor microenvironment, while mTOR inhibitors directly target this key survival pathway within cancer cells.



[Click to download full resolution via product page](#)

FAP-mediated activation of the PI3K/AKT/mTOR pathway.

Synergy with Immunotherapy

FAP-targeted radionuclide therapy can remodel the tumor microenvironment, making it more susceptible to immunotherapy. The radiation delivered by **3BP-3940** can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells. This can convert an immunologically "cold" tumor into a "hot" tumor, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. Preclinical studies have shown that this combination can lead to increased infiltration of CD8+ T cells and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs).

Conclusion

The available clinical and preclinical data suggest that **3BP-3940**, when used in combination with other anti-cancer agents, holds promise for the treatment of advanced solid tumors. The combination of FAP-targeted radionuclide therapy with immunotherapy and targeted therapies appears to be well-tolerated and can lead to encouraging anti-tumor responses. The proposed mechanisms of synergy involve the disruption of the tumor microenvironment, modulation of key cancer signaling pathways like PI3K/AKT/mTOR, and enhancement of the anti-tumor immune response. Further prospective clinical trials are warranted to validate these findings and to optimize combination strategies for different cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor efficacy and potential mechanism of FAP-targeted radioligand therapy combined with immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approach combining FAP targeting with attenuated IL-12 promotes antitumor immune responses | BioWorld [bioworld.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Comparative Guide: 3BP-3940 in Combination with Other Anti-Cancer Agents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12381526#3bp-3940-in-combination-with-other-anti-cancer-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com